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Cat. No.: B609430 Get Quote

For research, scientific, and drug development professionals.

These application notes provide detailed protocols for the use of IDO-IN-7, a potent inhibitor of

indoleamine 2,3-dioxygenase 1 (IDO1), in in vivo mouse studies. Due to the limited availability

of specific in vivo protocols for IDO-IN-7, the following information is primarily based on studies

conducted with its well-characterized analogue, NLG919 (also known as GDC-0919 or

Navoximod). IDO-IN-7 and NLG919 are structurally related and share a similar mechanism of

action as potent IDO1 inhibitors[1].

Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of

tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading

to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This

metabolic shift suppresses the activity of effector T cells and promotes the function of

regulatory T cells (Tregs), thereby creating an immunosuppressive environment that allows

cancer cells to evade immune surveillance[2][3].

IDO-IN-7 is a potent small molecule inhibitor of IDO1 with an IC50 of 38 nM[1]. By blocking the

enzymatic activity of IDO1, IDO-IN-7 and its analogues can restore anti-tumor immunity,

making them promising candidates for cancer immunotherapy, both as monotherapy and in

combination with other treatments like chemotherapy or immune checkpoint inhibitors[2][4].
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Data Presentation
Table 1: In vitro Potency of IDO-IN-7 and its Analogue
NLG919

Compound Target Assay IC50 / EC50 Reference

IDO-IN-7 IDO1 Cell-free assay 38 nM [1]

NLG919

(Navoximod/GD

C-0919)

IDO1
Enzymatic Assay

(Ki)
7 nM [5]

NLG919

(Navoximod/GD

C-0919)

IDO1
Cellular Assay

(EC50)
75 nM [5]

NLG919

(Navoximod/GD

C-0919)

IDO1

Human T cell-

proliferation MLR

assay (EC50)

90 nM [6]

Table 2: In vivo Efficacy of NLG919 (IDO-IN-7 Analogue)
in Mouse Tumor Models
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Mouse Model Treatment Dosage Key Findings Reference

B16-F10

Melanoma

NLG919

(monotherapy)

100 mg/kg, oral

gavage, twice

daily

Suppressed

tumor growth in a

dose-dependent

manner.

Decreased

kynurenine levels

and

kynurenine/trypto

phan ratios in

tumors and

plasma for 6-12

hours.

[4]

B16-F10

Melanoma

NLG919 +

Paclitaxel

100 mg/kg

NLG919 (oral

gavage, twice

daily) +

Paclitaxel

Synergistic

antitumor effects.

Increased

percentage of

CD3+, CD8+,

and CD4+ T cells

and secretion of

IFN-γ and IL-2

within tumors.

Decreased

percentage of

CD4+CD25+

regulatory T

cells.

[4]
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CT26 Colon

Carcinoma
NLG919

0.8 mmol/kg, oral

gavage, twice

daily

Significantly

suppressed

tumor growth.

Similar efficacy

to other IDO

inhibitors like

INCB024360 in

tumor

suppression.

[7]

B16-F10

Melanoma
NLG919

0.8 mmol/kg, oral

gavage, twice

daily

Effectively

reduced the

kynurenine/trypto

phan ratio in

plasma and

tumor.

[7]

B16-F10

Melanoma

Navoximod

(NLG919) +

Vaccination

(hgp100 peptide

+ CpG-1826)

Not specified

Markedly

enhanced anti-

tumor responses,

leading to a

dramatic

collapse of tumor

size (~95%

reduction in

tumor volume).

[5]

Experimental Protocols
Protocol 1: Formulation of IDO-IN-7 for Oral Gavage in
Mice
This protocol is based on the formulation used for the analogue NLG919 for oral administration

in mice[1][5].

Materials:

IDO-IN-7 powder
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Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Prepare a stock solution of IDO-IN-7 in DMSO. For example, to achieve a final concentration

of 2.5 mg/mL, a stock of 25 mg/mL in DMSO can be prepared[1].

In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

Add PEG300 to the tube. The final concentration of PEG300 should be 40%.

Vortex the mixture until it is a clear solution.

Add Tween-80 to the tube. The final concentration of Tween-80 should be 5%.

Vortex the mixture thoroughly.

Add saline to the tube to reach the final volume. The final concentration of saline will be 45%.

Vortex the final solution until it is a clear and homogenous suspension. If precipitation

occurs, gentle heating and/or sonication can be used to aid dissolution[1].

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

Saline[1].

It is recommended to prepare the working solution fresh on the day of use[1].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b609430?utm_src=pdf-body
https://www.medchemexpress.com/NLG919.html
https://www.medchemexpress.com/NLG919.html
https://www.medchemexpress.com/NLG919.html
https://www.medchemexpress.com/NLG919.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: In vivo Efficacy Study of IDO-IN-7 in a
Syngeneic Mouse Tumor Model
This protocol is a general guideline based on studies with the analogue NLG919 in B16-F10

and CT26 mouse models[4][7].

Animal Model:

Female C57BL/6 or BALB/c mice, 6-8 weeks old.

Tumor Cell Line:

B16-F10 (melanoma, syngeneic to C57BL/6) or CT26 (colon carcinoma, syngeneic to

BALB/c).

Procedure:

Tumor Implantation:

Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16-F10 or CT26 cells in 100 µL of sterile PBS

into the right flank of each mouse.

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Animal Grouping and Treatment:

Randomize mice into treatment groups (e.g., Vehicle control, IDO-IN-7 monotherapy,

combination therapy).

Administer IDO-IN-7 (e.g., 100 mg/kg) or vehicle control orally via gavage twice daily[4].

The volume of administration is typically 100-200 µL per mouse.

For combination studies, administer the other therapeutic agent (e.g., paclitaxel) according

to its established protocol.

Monitoring and Data Collection:

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
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Monitor body weight as an indicator of toxicity.

At the end of the study, euthanize mice and collect tumors, blood, and spleens for further

analysis.

Pharmacodynamic Analysis:

Measure kynurenine and tryptophan levels in plasma and tumor homogenates using LC-

MS/MS to confirm target engagement.

Immunophenotyping:

Prepare single-cell suspensions from tumors and spleens.

Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4,

CD8, CD25, FoxP3) and analyze by flow cytometry to assess changes in T cell

populations.

Visualizations
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Caption: IDO1 signaling pathway and the mechanism of action of IDO-IN-7.
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Caption: Experimental workflow for an in vivo efficacy study of IDO-IN-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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